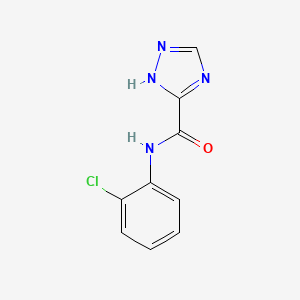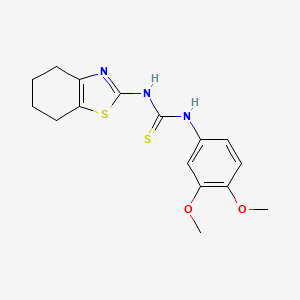![molecular formula C10H11BrClNO3S B5700426 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which is a target for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Mecanismo De Acción
The mechanism of action of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. This compound has been shown to exhibit a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, this compound has also been shown to exhibit anti-inflammatory and anti-tumor activity. These effects are thought to be mediated through the inhibition of specific signaling pathways, such as the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine in lab experiments is its high degree of selectivity for certain enzymes. This makes it a valuable tool for studying the mechanisms of enzyme function and developing targeted therapies. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine. One potential direction is the development of new targeted therapies for diseases such as glaucoma, epilepsy, and cancer. Another direction is the study of the compound's anti-inflammatory and anti-tumor activity, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxic effects.
Métodos De Síntesis
The synthesis of 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine involves the reaction of 2-bromo-5-chlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated to reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.
Propiedades
IUPAC Name |
4-(2-bromo-5-chlorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIZZFZICXRNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357890 |
Source


|
| Record name | 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-10-1 |
Source


|
| Record name | 4-(2-bromo-5-chlorophenyl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)

![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)




![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
